molecular formula C15H12BrN3O4 B6011269 1-(5-bromo-2-methoxybenzyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

1-(5-bromo-2-methoxybenzyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B6011269
M. Wt: 378.18 g/mol
InChI Key: GKBFSCSRDSCIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in medicine and drug development. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Several studies have also investigated its potential as an antiviral agent against HIV and herpes simplex virus.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of various enzymes and proteins, including DNA topoisomerase II, tyrosine kinase, and cyclooxygenase-2.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one has been reported to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-bromo-2-methoxybenzyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, its limitations include its low solubility in water and its potential toxicity, which may affect its efficacy and safety in vivo.

Future Directions

There are several future directions for the research on 1-(5-bromo-2-methoxybenzyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the development of more efficient synthesis methods that can yield higher quantities of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, HIV, and viral infections. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its biological activities and facilitate the development of more potent derivatives.

Synthesis Methods

The synthesis of 1-(5-bromo-2-methoxybenzyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one involves the reaction of 5-bromo-2-methoxybenzaldehyde with o-phenylenediamine in the presence of nitric acid. The resulting product is then treated with acetic anhydride to yield the final compound. This method has been reported in several studies and has been found to be efficient in producing high yields of the compound.

properties

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4/c1-23-14-5-2-10(16)6-9(14)8-18-13-4-3-11(19(21)22)7-12(13)17-15(18)20/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBFSCSRDSCIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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